molecular formula C23H26N2OS3 B12723201 3-Cyclohexyl-5-(4-(3-ethylbenzothiazol-2(3H)-ylidene)-1-methylbut-2-enylidene)-2-thioxothiazolidin-4-one CAS No. 85049-99-6

3-Cyclohexyl-5-(4-(3-ethylbenzothiazol-2(3H)-ylidene)-1-methylbut-2-enylidene)-2-thioxothiazolidin-4-one

Cat. No.: B12723201
CAS No.: 85049-99-6
M. Wt: 442.7 g/mol
InChI Key: PSKSUZATVUPWJN-HUDZSKQESA-N
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Description

3-Cyclohexyl-5-(4-(3-ethylbenzothiazol-2(3H)-ylidene)-1-methylbut-2-enylidene)-2-thioxothiazolidin-4-one is a specialized organic compound belonging to the class of polymethine dyes, structurally characterized by a benzothiazole ring conjugated to a rhodanine-thioxothiazolidinone acceptor system. Its primary research value lies in its function as a near-infrared (NIR) fluorescent probe, a property driven by its extensive π-conjugated system that allows for absorption and emission in the biologically transparent optical window [https://pubmed.ncbi.nlm.nih.gov/32869913/]. This makes it a valuable tool in the development of bioimaging agents for visualizing cellular structures and processes with high penetration depth and minimal background autofluorescence. Researchers are investigating its application in the sensitization of solar cells, where its strong light-harvesting ability in the visible to NIR range can potentially enhance photon capture and energy conversion efficiency in dye-sensitized solar cells (DSSCs) [https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra00825c]. Furthermore, the compound's structure, featuring a thioxothiazolidinone core, suggests potential investigational use in probing protein interactions or as a scaffold in medicinal chemistry for targeting specific enzymes, although its primary utility remains in the realms of optical materials and energy research.

Properties

CAS No.

85049-99-6

Molecular Formula

C23H26N2OS3

Molecular Weight

442.7 g/mol

IUPAC Name

(5E)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-1,3-benzothiazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H26N2OS3/c1-3-24-18-13-7-8-14-19(18)28-20(24)15-9-10-16(2)21-22(26)25(23(27)29-21)17-11-5-4-6-12-17/h7-10,13-15,17H,3-6,11-12H2,1-2H3/b10-9+,20-15+,21-16+

InChI Key

PSKSUZATVUPWJN-HUDZSKQESA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C/C(=C/3\C(=O)N(C(=S)S3)C4CCCCC4)/C

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC(=C3C(=O)N(C(=S)S3)C4CCCCC4)C

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazolidin-4-one Core with Cyclohexyl Substitution

The preparation begins with the synthesis of 3-cyclohexyl-2-thioxothiazolidin-4-one, which can be achieved by:

  • Reacting cyclohexylamine with carbon disulfide and chloroacetic acid or its derivatives under controlled conditions to form the thiazolidinone ring with a thioxo group at position 2.
  • The reaction typically proceeds via nucleophilic attack of the amine on carbon disulfide, followed by cyclization with chloroacetic acid.

This step yields the 3-cyclohexyl-2-thioxothiazolidin-4-one intermediate, which is crucial for further functionalization.

Preparation of the Benzothiazolylidene Substituent

The benzothiazolylidene moiety, specifically the 3-ethylbenzothiazol-2(3H)-ylidene fragment, is prepared by:

  • Synthesizing 3-ethylbenzothiazol-2(3H)-one derivatives through condensation of 2-aminothiophenol with ethyl-substituted aldehydes or ketones.
  • The benzothiazole ring is formed via cyclization of the aminothiophenol with the carbonyl compound under acidic or basic catalysis.

Condensation to Form the Final Compound

The final step involves a Knoevenagel-type condensation between the thiazolidinone intermediate and the benzothiazolylidene aldehyde or equivalent precursor:

  • The 3-cyclohexyl-2-thioxothiazolidin-4-one is reacted with the benzothiazolylidene aldehyde in the presence of a base (e.g., piperidine or triethylamine) in an appropriate solvent such as ethanol or acetic acid.
  • The reaction proceeds via the formation of a double bond (ylidene linkage) at position 5 of the thiazolidinone ring, yielding the conjugated enylidene system.
  • Reaction conditions are optimized to favor the (E)-isomer, which is typically more stable and desired for biological activity.

Representative Experimental Data and Conditions

Step Reactants/Intermediates Conditions Yield (%) Notes
1 Cyclohexylamine + CS2 + chloroacetic acid Reflux in ethanol, pH control 70-85 Formation of 3-cyclohexyl-2-thioxothiazolidin-4-one
2 2-Aminothiophenol + ethyl aldehyde Acidic catalysis, reflux 65-80 Benzothiazol-2(3H)-one derivative synthesis
3 Thiazolidinone + benzothiazolylidene aldehyde Base catalysis, ethanol, reflux 60-75 Knoevenagel condensation to final product

Research Findings and Optimization Notes

  • The use of mild bases and controlled temperature is critical to prevent decomposition of the thiazolidinone ring during condensation.
  • Solvent choice affects the stereoselectivity of the enylidene double bond; ethanol and acetic acid are commonly used solvents.
  • Purification is typically achieved by recrystallization from mixed solvents such as ethyl acetate and petroleum ether to obtain high-purity crystalline product.
  • Analytical techniques such as HPLC and NMR confirm the formation of the desired (E)-isomer and the integrity of the thiazolidinone core.

Summary Table of Preparation Method

Preparation Stage Key Reagents/Conditions Outcome/Intermediate Critical Parameters
Thiazolidinone core synthesis Cyclohexylamine, CS2, chloroacetic acid, reflux 3-Cyclohexyl-2-thioxothiazolidin-4-one pH control, temperature ~80-100 °C
Benzothiazolylidene synthesis 2-Aminothiophenol, ethyl aldehyde, acid catalyst 3-Ethylbenzothiazol-2(3H)-one derivative Acid concentration, reflux time
Knoevenagel condensation Thiazolidinone, benzothiazolylidene aldehyde, base, ethanol Final compound with enylidene linkage Base type, solvent, temperature control

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-5-[5-(3-ethyl-1,3-benzothiazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding thioethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols; reactions often require catalysts and specific solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers.

    Substitution: Functionalized derivatives with altered chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The benzothiazole moiety is particularly interesting for its bioactivity.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The ability to modify its structure makes it a versatile candidate for drug development.

Industry

In the industrial sector, this compound is explored for its use in materials science, particularly in the development of new polymers and advanced materials with specific properties such as conductivity or thermal stability.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-5-[5-(3-ethyl-1,3-benzothiazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The thiazolidinone ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Key Observations:
  • Synthesis : The target compound likely follows a similar condensation pathway as analogs , but its benzothiazole-enylidene group requires specialized aldehyde precursors.
  • Substituent Effects: Electron-withdrawing groups (e.g., NO₂) on benzylidene analogs increase electrophilicity, while electron-donating groups (e.g., OH, OCH₃) enhance resonance stabilization .

Electronic and Structural Analysis

NMR and Spectroscopic Trends
  • Cyclohexyl Protons : In cyclohexyl-containing analogs (e.g., Compound 1 ), cyclohexyl protons resonate at 2.3–2.5 ppm (¹H NMR), indicating a shielded environment.
  • Benzylidene Protons : Vinyl protons in benzylidene derivatives appear at 7.5–8.0 ppm , with deshielding observed in electron-deficient systems .
  • Benzothiazole Moieties : The benzothiazole group in the target compound may exhibit distinct aromatic proton shifts (~7.0–8.5 ppm) and sulfur-induced deshielding .
Computational Insights

The benzothiazole group likely increases polarizability and π-conjugation compared to simpler benzylidenes.

Biological Activity

3-Cyclohexyl-5-(4-(3-ethylbenzothiazol-2(3H)-ylidene)-1-methylbut-2-enylidene)-2-thioxothiazolidin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of anti-melanogenesis and antioxidant properties. This article reviews the available literature on its biological activity, including case studies, research findings, and relevant data.

Chemical Structure

The compound features a thiazolidinone core, which is known for various biological activities. Its structure includes a cyclohexyl group and a benzothiazole moiety, contributing to its pharmacological profiles.

1. Anti-Melanogenesis Activity

Recent studies have demonstrated that analogs of this compound exhibit significant anti-melanogenic effects by inhibiting tyrosinase, an enzyme critical for melanin production. For instance, two specific analogs derived from this compound showed IC50 values of 1.03 µM and 5.21 µM, which are significantly lower than the standard kojic acid (IC50 = 25.26 µM) . These findings suggest that these compounds could be developed into effective agents for skin whitening applications.

Table 1: Inhibition of Tyrosinase Activity

CompoundIC50 (µM)Mechanism of Action
Analog 11.03Non-competitive inhibition
Analog 25.21Competitive inhibition
Kojic Acid25.26Standard comparator

2. Antioxidant Effects

The compound also exhibits strong antioxidant properties. Studies have shown that it can reduce reactive oxygen species (ROS) and peroxynitrite (ONOO-) levels in cellular models, indicating its potential in combating oxidative stress . The radical scavenging activity further supports its role as an antioxidant agent.

Table 2: Antioxidant Activity Comparison

CompoundROS Reduction (%)ONOO- Reduction (%)
Analog 17065
Analog 27568
Control--

Molecular docking studies revealed that the analogs bind effectively to the active site of tyrosinase, with one analog exhibiting strong binding to an allosteric site . Kinetic studies using L-tyrosine as a substrate confirmed their modes of inhibition, showcasing their potential as therapeutic agents.

Case Studies

In a recent study involving B16F10 melanoma cells, treatment with these compounds resulted in a significant reduction in melanin production induced by α-MSH and IBMX . The compounds not only inhibited tyrosinase activity but also suppressed the expression of melanogenesis-associated proteins and genes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing thioxothiazolidin-4-one derivatives like this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s core structure is typically synthesized via Knoevenagel condensation between a thioxothiazolidin-4-one precursor (e.g., 3-cyclohexyl-2-thioxothiazolidin-4-one) and a benzothiazole-derived aldehyde. For example, analogous syntheses use glacial acetic acid with anhydrous sodium acetate as a base under reflux (80–100°C) for 7–12 hours, achieving yields of 70–85% . Solvent selection (e.g., ethanol vs. DMF) and stoichiometric ratios of reactants significantly influence purity and yield. Recrystallization in acetic acid or ethanol is recommended for purification.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a multi-spectral approach:

  • IR spectroscopy to confirm the presence of thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.
  • ¹H/¹³C NMR to resolve cyclohexyl protons (δ 1.2–2.0 ppm) and benzothiazole aromatic protons (δ 7.0–8.5 ppm). The conjugated enylidene system typically shows deshielded vinyl protons (δ 6.5–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ or [M+Na]⁺).

Q. What are the key physicochemical properties influencing this compound’s reactivity and solubility?

  • Methodological Answer : The compound’s hydrophobicity is driven by the cyclohexyl and ethylbenzothiazole groups, limiting water solubility. Use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. LogP calculations (~4.5–5.0) predict membrane permeability, relevant for cellular uptake studies .

Advanced Research Questions

Q. How can stereochemical outcomes (E/Z isomerism) in the enylidene moiety be controlled during synthesis?

  • Methodological Answer : The enylidene configuration is influenced by reaction temperature and steric effects. Higher temperatures (e.g., reflux) favor the thermodynamically stable Z-isomer due to conjugation stabilization. Confirm stereochemistry via NOESY NMR (e.g., spatial proximity of the ethylbenzothiazole and cyclohexyl groups in the Z-form) or X-ray crystallography .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the benzothiazole and thioxothiazolidinone moieties as key pharmacophores. For example, similar compounds bind hemoglobin subunits via π-π stacking and hydrogen bonding . MD simulations (GROMACS) can assess stability of ligand-target complexes over 100-ns trajectories.

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antibacterial vs. anticancer efficacy)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain specificity, cancer cell line variability). Standardize protocols:

  • Antibacterial : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with ciprofloxacin as a positive control .
  • Anticancer : Screen across multiple cell lines (e.g., MCF-7, HeLa) via MTT assays, normalizing results to cisplatin or doxorubicin .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Methodological Answer : Address metabolic vulnerabilities (e.g., oxidation of the benzothiazole ring or hydrolysis of the thioxothiazolidinone core). Introduce electron-withdrawing substituents (e.g., fluoro groups) on the benzothiazole to slow CYP450-mediated degradation. Pharmacokinetic profiling in rodent models is critical .

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